5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one
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Overview
Description
5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanolic solution with glacial acetic acid as a catalyst . The general reaction scheme is as follows:
Condensation: 4-Bromobenzaldehyde reacts with thiosemicarbazide to form the corresponding Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzylidene group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazolidinone ring.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one include other thiazolidinone derivatives, such as:
- 5-(4-Dimethylamino-benzylidene)-2-imino-thiazolidin-4-one
- 5-(4-Methoxy-benzylidene)-2-imino-thiazolidin-4-one
- 5-(4-Chloro-benzylidene)-2-imino-thiazolidin-4-one
Uniqueness
The uniqueness of this compound lies in its bromobenzylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of new materials and the development of potential therapeutic agents .
Properties
Molecular Formula |
C10H7BrN2OS |
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Molecular Weight |
283.15 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[(4-bromophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H7BrN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5- |
InChI Key |
ZJCXTWUPRUGPCO-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)Br |
solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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